Diethyl ((ethylthio)methyl)phosphonate

Organic Synthesis Analytical Chemistry Process Chemistry

Diethyl ((ethylthio)methyl)phosphonate (CAS 54091-78-0) is a phosphonate ester distinguished by an ethylthio moiety. This structural feature enables applications beyond typical Horner-Wadsworth-Emmons (HWE) olefination, serving as a key reactant for constructing spiro and fused N,O-heterocyclic phosphonate esters with antibacterial, antifungal , and antitumor potential.

Molecular Formula C7H17O3PS
Molecular Weight 212.25 g/mol
CAS No. 54091-78-0
Cat. No. B1596113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ((ethylthio)methyl)phosphonate
CAS54091-78-0
Molecular FormulaC7H17O3PS
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCOP(=O)(CSCC)OCC
InChIInChI=1S/C7H17O3PS/c1-4-9-11(8,10-5-2)7-12-6-3/h4-7H2,1-3H3
InChIKeyFTTKKJQNGIJGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl ((ethylthio)methyl)phosphonate (CAS 54091-78-0): A Specialized Horner-Wadsworth-Emmons Reagent for Heterocyclic Phosphonate Synthesis


Diethyl ((ethylthio)methyl)phosphonate (CAS 54091-78-0) is a phosphonate ester distinguished by an ethylthio moiety. This structural feature enables applications beyond typical Horner-Wadsworth-Emmons (HWE) olefination, serving as a key reactant for constructing spiro and fused N,O-heterocyclic phosphonate esters with antibacterial, antifungal , and antitumor [1] potential. Its physical properties, including a density of 1.097 g/mL at 25 °C , further differentiate it from simpler dialkyl phosphonates.

Why Diethyl Methylphosphonate Cannot Replace Diethyl ((ethylthio)methyl)phosphonate in Medicinal Chemistry Applications


Simple dialkyl phosphonates like diethyl methylphosphonate are effective in standard HWE olefinations but lack the functional handle required for generating spiro and fused heterocyclic systems with reported bioactivity . The ethylthio group in Diethyl ((ethylthio)methyl)phosphonate is critical for subsequent transformations that introduce sulfur into the heterocyclic framework, enabling access to N,O-heterocyclic phosphonates and spiro-pyrimidine derivatives [1] that are not readily accessible from simpler phosphonates. Physical properties also differ: the target compound exhibits a 5.4% higher density (1.097 vs. 1.041 g/mL) and a 3.5% higher refractive index (1.464 vs. 1.414) compared to diethyl methylphosphonate, which may influence handling and analytical characterization [2].

Head-to-Head Evidence: Quantifying the Differentiation of Diethyl ((ethylthio)methyl)phosphonate from Common Phosphonate Reagents


Density and Refractive Index Differentiation vs. Diethyl Methylphosphonate

Physical properties directly impact handling, purification, and quality control. Diethyl ((ethylthio)methyl)phosphonate exhibits a density of 1.097 g/mL at 25 °C , which is 5.4% greater than the 1.041 g/mL reported for diethyl methylphosphonate under identical conditions [1]. Its refractive index (n20/D) of 1.464 is 3.5% higher than the 1.414 value for diethyl methylphosphonate [1].

Organic Synthesis Analytical Chemistry Process Chemistry

Reactivity Modulation: Ethylthio Carbanion Stabilization in HWE Reactions

The ethylthio group directly influences the stability of the phosphonate carbanion intermediate. Vendor technical literature states that 'the presence of the ethylthio group enhances its reactivity by stabilizing the carbanion through resonance effects' . While direct quantitative rate data comparing this compound to diethyl methylphosphonate are not publicly available, the class-level inference is that sulfur substitution alters the electronic environment, potentially affecting both reaction kinetics and stereochemical outcomes in HWE olefinations [1].

Organic Synthesis Reaction Mechanisms Stereoselective Synthesis

Validated Application: Reactant for Spiro N,O-Heterocyclic Phosphonates with Antimicrobial Activity

The primary documented application of Diethyl ((ethylthio)methyl)phosphonate is as a reactant for preparing spiro and fused N,O-heterocyclic phosphonate esters, which have been evaluated for antibacterial and antifungal activities . This contrasts with diethyl methylphosphonate, which is not listed for this specialized application in major catalogs. While the specific MIC values of the final heterocycles are not provided in the vendor literature, the compound's validated role as a building block for these bioactive scaffolds differentiates it from non-sulfur containing phosphonates that cannot access the same chemical space.

Medicinal Chemistry Antibacterial Agents Antifungal Agents

High-Value Application Scenarios for Diethyl ((ethylthio)methyl)phosphonate


Synthesis of Spiro N,O-Heterocyclic Phosphonates for Antimicrobial Screening

Utilize Diethyl ((ethylthio)methyl)phosphonate as the phosphorus-containing building block to construct spiro and fused N,O-heterocyclic phosphonate esters . These derivatives are reported to exhibit antibacterial and antifungal activities, making them candidates for early-stage drug discovery programs targeting resistant microbial strains. The ethylthio group provides a handle for further functionalization or influences the heterocycle's electronic properties.

Synthesis of Spiro-Substituted Pyrimidine Phosphonates with Antitumor Potential

Employ Diethyl ((ethylthio)methyl)phosphonate in the preparation of spiro-substituted pyrimidine phosphonate esters . This application leverages the compound's ability to participate in reactions forming complex spiro architectures, which are privileged scaffolds in oncology research.

Stereoselective Horner-Wadsworth-Emmons Olefination for Complex Alkene Synthesis

Apply Diethyl ((ethylthio)methyl)phosphonate in stereoselective HWE reactions [1]. The ethylthio group's resonance stabilization of the intermediate carbanion can influence E/Z selectivity, offering a tunable alternative to conventional phosphonoacetates when sulfur incorporation is desired in the target alkene or when unique steric/electronic effects are required .

Analytical Method Development and Quality Control

Leverage the distinct density (1.097 g/mL) and refractive index (1.464) of Diethyl ((ethylthio)methyl)phosphonate for rapid identity verification and purity checks during incoming inspection . These values, which differ significantly from common phosphonate analogs, provide a simple, non-destructive means of confirming material identity before use in critical synthetic steps.

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